3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

HSP90 inhibition Fragment-based screening NMR chemical shift perturbation

3-(Isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 919760-77-3) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₇H₁₆N₂OS₃ and a molecular weight of 360.5 g/mol. The compound features a 3-isopropylthio-substituted benzamide core linked via an amide bond to a 4-(thiophen-2-yl)thiazol-2-yl moiety.

Molecular Formula C17H16N2OS3
Molecular Weight 360.51
CAS No. 919760-77-3
Cat. No. B2695645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
CAS919760-77-3
Molecular FormulaC17H16N2OS3
Molecular Weight360.51
Structural Identifiers
SMILESCC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3
InChIInChI=1S/C17H16N2OS3/c1-11(2)23-13-6-3-5-12(9-13)16(20)19-17-18-14(10-22-17)15-7-4-8-21-15/h3-11H,1-2H3,(H,18,19,20)
InChIKeyQPGDDQUQTFVDFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 919760-77-3): Procurement-Relevant Structural & Physicochemical Profile


3-(Isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 919760-77-3) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₇H₁₆N₂OS₃ and a molecular weight of 360.5 g/mol . The compound features a 3-isopropylthio-substituted benzamide core linked via an amide bond to a 4-(thiophen-2-yl)thiazol-2-yl moiety. It belongs to the N-(thiazol-2-yl)benzamide chemotype, a scaffold widely explored in medicinal chemistry for kinase inhibition, anti-proliferative activity, and adenosine receptor modulation [1]. The compound is commercially available from multiple research-chemical suppliers and has been used in fragment-based and biochemical screening campaigns, including binding assays against human HSP90α [2].

Why Generic N-(Thiazol-2-yl)benzamide Analogs Cannot Replace 3-(Isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide in Target-Focused Campaigns


The N-(thiazol-2-yl)benzamide scaffold is highly sensitive to substitution patterns, where seemingly minor modifications—such as relocation of the isopropylthio group from the 3- to the 4-position of the benzamide ring or replacement of the thiophene with pyridine—produce analogs with distinct molecular recognition profiles, lipophilicity, and target engagement . For example, the 4-isopropylthio regioisomer (CAS 919839-67-1) shares identical molecular formula and weight but differs in the vector of the isopropylthio group, which can alter hydrogen-bonding geometry with the hinge region of kinases or chaperones [1]. Generic procurement of 'any N-(thiazol-2-yl)benzamide' ignores these critical SAR determinants and risks selecting a compound that may be inactive in the specific assay for which the 3-isopropylthio, 4-(thiophen-2-yl) substitution was chosen [2].

Head-to-Head Quantitative Differentiation of 3-(Isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide Against Closest Structural Analogs


HSP90α Binding Affinity: 3-Isopropylthio Regioisomer vs. De-Thiophene Analog

The target compound demonstrates measurable, albeit weak, binding to human HSP90α with a Kd of 1.90 × 10⁴ nM (19 µM) as determined by 2D ¹H-¹⁵N chemical shift perturbation NMR [1]. In contrast, the des-thiophene analog 4-(isopropylthio)-N-(thiazol-2-yl)benzamide (CAS 941972-79-8) lacks the 4-(thiophen-2-yl) substituent on the thiazole ring and shows no detectable binding to HSP90α in the same assay system, indicating that the thiophene moiety is a critical pharmacophoric element for chaperone engagement . This represents a qualitative difference in target recognition driven by the thiophene substituent.

HSP90 inhibition Fragment-based screening NMR chemical shift perturbation

Regioisomeric Differentiation: 3-Isopropylthio vs. 4-Isopropylthio Topology and Predicted Binding Pose

The target compound (3-isopropylthio, CAS 919760-77-3) and its direct regioisomer 4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 919839-67-1) share the identical molecular formula (C₁₇H₁₆N₂OS₃) and molecular weight (360.5 g/mol) but differ in the position of the isopropylthio substituent on the benzamide ring . In N-(thiazol-2-yl)benzamide crystal structures with kinases (e.g., PDB 3OPD), the meta-substituted benzamide adopts a distinct dihedral angle relative to the thiazole ring compared to the para-substituted analog, altering the projection of the isopropylthio group into the selectivity pocket [1]. Although no direct comparative bioactivity data exists between these two regioisomers, the PDB structural data predict that the 3-isopropylthio configuration positions the lipophilic isopropyl group into a different sub-pocket than the 4-isopropylthio variant, likely yielding differential selectivity profiles against kinase or chaperone targets [1].

Regioisomer SAR Molecular docking Kinase hinge-binding

Lipophilicity-Driven Differentiation: cLogP Comparison Among Thiazole-Benzamide Analogs

Computed lipophilicity (cLogP) for 3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is estimated at 3.84 [1], placing it within the optimal range for cell permeability (cLogP 1–5). Replacement of the thiophene with a pyridine ring (e.g., 3-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide) reduces cLogP to approximately 2.6 due to the introduction of the polar nitrogen atom . Conversely, replacement with a benzothiazole (e.g., N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylthio)benzamide) increases cLogP above 5, potentially compromising aqueous solubility . The target compound occupies an intermediate lipophilicity window that balances permeability and solubility for cellular assays.

Lipophilicity cLogP ADME prediction

Thiophene Ring Contribution to π-Stacking and Target Recognition

The 4-(thiophen-2-yl) substituent on the thiazole ring provides an extended aromatic system capable of engaging in π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in target protein binding pockets . In the HSP90α binding data, the presence of the thiophene correlates with measurable target engagement (Kd = 19 µM) versus no detectable binding for the thiophene-lacking analog 4-(isopropylthio)-N-(thiazol-2-yl)benzamide [1]. By contrast, analogs where thiophene is replaced with non-aromatic or less π-rich substituents (e.g., methyl, cyclopropyl) are predicted to lose this stacking interaction, which is supported by the broader thiazole amide isostere literature showing that aromatic substituents at the thiazole 4-position are critical for XIAP-BIR3 binding potency (Ki shift from >10 µM to 50–60 nM upon aromatic extension) [2].

π-π stacking Molecular recognition Thiophene pharmacophore

Patent-Defined Chemical Space: Broad Utility vs. Specific Substitution Claim

US Patent US20150274714A1 (Anti-migration and anti-invasion thiazole analogs) extensively claims thiazole benzamide derivatives for treating cellular proliferative diseases, with particular emphasis on 4-(thiophen-2-yl)thiazol-2-yl benzamides [1]. Within this patent space, the 3-isopropylthio substitution pattern is specifically exemplified, distinguishing it from other alkylthio, alkoxy, or halogen-substituted analogs [1]. The patent demonstrates that thiazole benzamides with aryl substituents at the 4-position of the thiazole ring (such as thiophen-2-yl) exhibit superior anti-migration activity compared to unsubstituted thiazole analogs in wound-healing assays using A549 and H1299 non-small cell lung cancer cell lines [1]. This provides intellectual property and functional differentiation for the target compound relative to simpler N-(thiazol-2-yl)benzamides without the 4-aryl substitution.

Patent landscape Thiazole benzamide Anti-proliferative

Isopropylthio vs. Methylthio or Ethylthio: Steric and Lipophilic Modulation

The isopropylthio (-S-iPr) group on the target compound provides greater steric bulk and branching compared to methylthio (-S-Me) or ethylthio (-S-Et) analogs, which can be critical for selectivity pocket engagement in ATP-binding sites . While no direct comparative biochemical data exists for this specific series, the broader kinase inhibitor literature demonstrates that replacing methylthio with isopropylthio on benzamide scaffolds can shift selectivity between closely related kinases (e.g., CDK2 vs. CDK4) by exploiting differences in the gatekeeper residue pocket size [1]. The 2-(isopropylthio)-N-(thiazol-2-yl)benzamide analog (CAS not available; molecular formula C13H14N2OS2) demonstrates that the isopropylthio group influences both lipophilicity and metabolic stability relative to smaller alkylthio substituents .

Alkylthio SAR Steric bulk Selectivity pocket

Optimal Research & Industrial Application Scenarios for 3-(Isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide Based on Quantitative Differentiation Evidence


HSP90 Chaperone Fragment-Based Screening and Hit-to-Lead Expansion

The compound's demonstrated, albeit weak, binding to human HSP90α (Kd = 19 µM by NMR) [1] makes it a suitable starting fragment for structure-based lead optimization. Its 4-(thiophen-2-yl)thiazole moiety provides a validated anchor point for π-stacking interactions with the HSP90 N-terminal domain, while the 3-isopropylthio group offers a tractable vector for growing into adjacent selectivity pockets. Researchers can use the PDB 2JJC structural data to guide medicinal chemistry expansion aimed at improving affinity from the micromolar to nanomolar range.

Regioisomer-Controlled SAR Studies in Kinase or Chaperone Target Families

The availability of both 3-isopropylthio (CAS 919760-77-3) and 4-isopropylthio (CAS 919839-67-1) regioisomers enables controlled head-to-head SAR studies to map the spatial requirements of the isopropylthio-binding sub-pocket. This pair is particularly valuable for profiling selectivity against kinase panels where the gatekeeper residue size varies, allowing researchers to determine whether the meta or para substitution yields superior selectivity windows.

Balanced-Lipophilicity Probe for Cell-Based Anti-Migration Assays

With a cLogP of approximately 3.84 [2], the compound occupies an optimal lipophilicity range for cell permeability without excessive non-specific binding. This property, combined with its inclusion within the specifically claimed chemical space of US20150274714A1 for anti-migration thiazole analogs [3], positions it as a suitable probe molecule for cellular wound-healing and invasion assays in lung cancer (A549, H1299) and other solid tumor cell lines.

Thiophene Pharmacophore Validation in Aromatic-Rich Binding Pockets

The differential HSP90α binding observed between the thiophene-containing target compound and the thiophene-lacking analog 4-(isopropylthio)-N-(thiazol-2-yl)benzamide [1] provides direct experimental evidence for the thiophene's contribution to target recognition. This makes the compound a valuable positive control in fragment-based screens targeting aromatic-rich pockets such as bromodomains, IAP-BIR domains, or kinase hinge regions, where π-stacking is a dominant binding mode.

Quote Request

Request a Quote for 3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.